molecular formula C17H12ClF2N3O2 B10902422 1-[(4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10902422
M. Wt: 363.7 g/mol
InChI Key: HFEPFSSKVIYRGW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with chlorophenoxy and difluorophenyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step often involves the reaction of the pyrazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Attachment of the difluorophenyl group: This can be done via a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride and the pyrazole intermediate.

Industrial Production Methods: Industrial-scale production may utilize similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenoxy and difluorophenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
  • 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,5-difluorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness: 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of chlorophenoxy and difluorophenyl groups provides a distinct profile compared to other similar compounds, potentially offering advantages in terms of potency and selectivity in various applications.

Properties

Molecular Formula

C17H12ClF2N3O2

Molecular Weight

363.7 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H12ClF2N3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-16(22-23)17(24)21-12-3-6-14(19)15(20)9-12/h1-9H,10H2,(H,21,24)

InChI Key

HFEPFSSKVIYRGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)Cl

Origin of Product

United States

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